![molecular formula C7H12N2 B13433803 2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine CAS No. 160290-85-7](/img/structure/B13433803.png)
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine is a chemical compound with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol . This compound is part of the pyridazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine typically involves cyclization reactions. One common method includes the reaction of appropriate cyclopentane derivatives with hydrazine under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and specific temperature and pressure settings.
Análisis De Reacciones Químicas
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine can be compared with other similar compounds, such as:
2,4,7-Trimethyl-2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-1-one: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
N1-perhydrocyclopenta[d]pyrimidin-2-ylidenbenzene-1-sulfonamide: Another related compound with different substituents, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
160290-85-7 |
|---|---|
Fórmula molecular |
C7H12N2 |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazine |
InChI |
InChI=1S/C7H12N2/c1-2-6-4-8-9-5-7(6)3-1/h4,6-7,9H,1-3,5H2 |
Clave InChI |
JKBZKRVWPCKJRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNN=CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


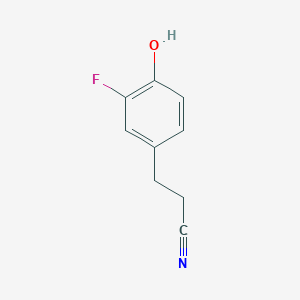

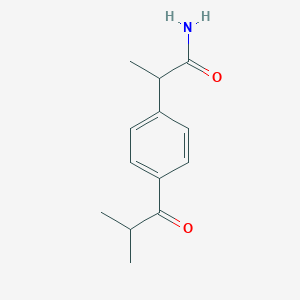
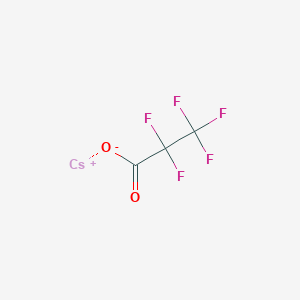
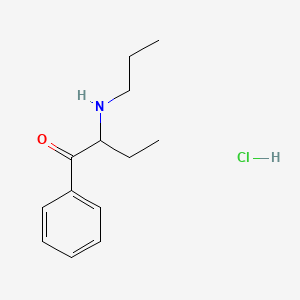

![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)
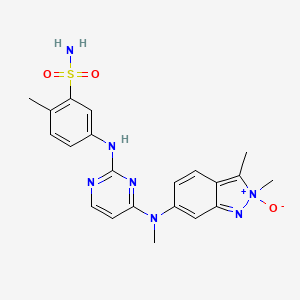
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13433788.png)


![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)


